molecular formula C23H19FN4O4S B14122491 7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14122491
M. Wt: 466.5 g/mol
InChI Key: IYGXTNBEEMGZRI-UHFFFAOYSA-N
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Description

“7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of pyrimidopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiols, and pyrimidine derivatives. The reaction conditions may involve:

    Condensation Reactions: Combining substituted anilines with pyrimidine derivatives under acidic or basic conditions.

    Thioether Formation: Reacting thiols with carbonyl compounds to form thioethers.

    Cyclization: Forming the pyrimidopyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, pyrimidopyrimidine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, these compounds are explored for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-(4-bromophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of “7-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H19FN4O4S

Molecular Weight

466.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19FN4O4S/c1-27-20-18(22(30)28(2)23(27)31)21(26-19(25-20)14-4-8-15(24)9-5-14)33-12-17(29)13-6-10-16(32-3)11-7-13/h4-11H,12H2,1-3H3

InChI Key

IYGXTNBEEMGZRI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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